molecular formula C11H16Cl3N B3085997 [(2,4-Dichlorophenyl)methyl](2-methylpropyl)amine hydrochloride CAS No. 1158418-00-8

[(2,4-Dichlorophenyl)methyl](2-methylpropyl)amine hydrochloride

Cat. No. B3085997
M. Wt: 268.6 g/mol
InChI Key: FFNGCCUBZFEGGT-UHFFFAOYSA-N
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Description

“(2,4-Dichlorophenyl)methylamine hydrochloride” is a chemical compound with the molecular formula C11H15Cl2N . It has a molecular weight of 232.15 g/mol.


Molecular Structure Analysis

The molecular structure of “(2,4-Dichlorophenyl)methylamine hydrochloride” is represented by the formula C11H15Cl2N . Unfortunately, specific details about its structure are not available in the sources I found.


Physical And Chemical Properties Analysis

“(2,4-Dichlorophenyl)methylamine hydrochloride” is a solid at room temperature . It has a molecular weight of 232.15 g/mol . Other specific physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Interaction with Organic Solvents

Research led by Ribeiro et al. (2011) explored the behavior of specific dyes, namely 2,6-Diphenyl-4-(2,4,6-triphenylpyridinium-1-yl)phenolate and 4-[(1-methyl-4(1H)-pyridinylidene)-ethylidene]-2,5-cyclohexadien-1-one, when protonated in organic solvents like dichloromethane, acetonitrile, and DMSO. The study focused on the solvatochromic bands of these compounds and their interactions with various amines, providing insights into the effects of different solvents on these interactions and highlighting the role of molecular structure and solvent used in the system (Ribeiro, Sidooski, Nandi, & Machado, 2011).

Corrosion Inhibition

A study by Boughoues et al. (2020) synthesized four amine derivative compounds and investigated their performance as corrosion inhibitors for mild steel in an HCl medium. The research used various techniques like electrochemical measurements and surface analysis to assess the protective capabilities of these compounds, shedding light on the inhibitory efficiency and the influence of substituent groups on corrosion protection (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).

Synthesis and Biological Activity

Jiu-fu et al. (2015) conducted a study on the synthesis of a specific compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, detailing its crystal structure and biological activity. The compound was synthesized from a base compound through processes like chlorination and aminisation, and its anticancer activity was evaluated, indicating its potential applications in medical research (Jiu-fu, Hong-guang, Hui, Jing-jing, Shan-shan, & Juan, 2015).

These papers exemplify the multifaceted applications and importance of (2,4-Dichlorophenyl)methylamine hydrochloride and its derivatives in scientific research, spanning from interaction studies in organic solvents to corrosion inhibition and the exploration of biological activities.

Safety And Hazards

Safety information for “(2,4-Dichlorophenyl)methylamine hydrochloride” indicates that it may cause eye damage . Precautionary measures include avoiding eye contact and seeking medical attention if exposure occurs .

properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-2-methylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2N.ClH/c1-8(2)6-14-7-9-3-4-10(12)5-11(9)13;/h3-5,8,14H,6-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNGCCUBZFEGGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=C(C=C(C=C1)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2,4-Dichlorophenyl)methyl](2-methylpropyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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